molecular formula C30H26O12 B12388326 8-O-4,8-O-4-Dehydrotriferulic acid

8-O-4,8-O-4-Dehydrotriferulic acid

Cat. No.: B12388326
M. Wt: 578.5 g/mol
InChI Key: UWXGIJKBCAIMFK-XVAVVJJYSA-N
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Chemical Reactions Analysis

Types of Reactions: 8-O-4,8-O-4-Dehydrotriferulic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various dehydrotriferulic acid derivatives, which can be further analyzed using techniques like NMR and mass spectrometry .

Comparison with Similar Compounds

Uniqueness: 8-O-4,8-O-4-Dehydrotriferulic acid is unique due to its specific 8-O-4 coupling pattern, which distinguishes it from other dehydrotriferulic acids.

Properties

Molecular Formula

C30H26O12

Molecular Weight

578.5 g/mol

IUPAC Name

(Z)-2-[4-[(Z)-2-carboxy-2-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]ethenyl]-2-methoxyphenoxy]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C30H26O12/c1-38-23-13-18(4-8-20(23)31)15-26(29(34)35)42-22-10-6-19(14-25(22)40-3)16-27(30(36)37)41-21-9-5-17(7-11-28(32)33)12-24(21)39-2/h4-16,31H,1-3H3,(H,32,33)(H,34,35)(H,36,37)/b11-7+,26-15-,27-16-

InChI Key

UWXGIJKBCAIMFK-XVAVVJJYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)O/C(=C\C2=CC(=C(C=C2)O/C(=C\C3=CC(=C(C=C3)O)OC)/C(=O)O)OC)/C(=O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)OC(=CC2=CC(=C(C=C2)OC(=CC3=CC(=C(C=C3)O)OC)C(=O)O)OC)C(=O)O

Origin of Product

United States

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